N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2,6-difluorobenzamide
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Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the benzoyl and difluorobenzamide groups, and possibly a final step to combine these components. Without specific literature or experimental procedures, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a heterocyclic ring. The properties of the compound would likely be influenced by these groups, and the compound could exhibit interesting chemical behavior .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its exact molecular structure. Factors such as the presence of polar groups, the overall shape of the molecule, and the specific functional groups present would all influence its properties .Mechanism of Action
Future Directions
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could involve studying the properties of this compound, developing methods for its synthesis, or exploring its potential uses .
Properties
IUPAC Name |
N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2,6-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18F2N2O2/c24-18-9-4-10-19(25)21(18)22(28)26-17-11-12-20-16(14-17)8-5-13-27(20)23(29)15-6-2-1-3-7-15/h1-4,6-7,9-12,14H,5,8,13H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTVVJQCTIYTNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=C(C=CC=C3F)F)N(C1)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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